molecular formula C14H18N6O2 B2886561 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1797290-95-9

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No. B2886561
CAS RN: 1797290-95-9
M. Wt: 302.338
InChI Key: HDWXSYVRGGLQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer therapy. DMXAA was first identified in the early 1990s as a compound that could stimulate the immune system and inhibit the growth of tumors in mice. Since then, much research has been conducted to understand the mechanism of action of DMXAA and its potential applications in cancer treatment.

Scientific Research Applications

Radiosynthesis for PET Imaging

A study highlights the synthesis of DPA-714, a compound with a structure allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research underlines the compound's application in imaging the translocator protein (18 kDa), suggesting its relevance in neurological and oncological research domains (Dollé et al., 2008).

Synthesis and Biological Evaluation

Another study discusses the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, showcasing a methodological advancement in the synthesis of pyrazole derivatives. This research also explores their antibacterial and cytotoxic activities, indicating their potential in medicinal chemistry (Aggarwal et al., 2014).

Antitumor Activity and Computational Analysis

Further investigation into pyrimidiopyrazole derivatives reveals their synthesis and evaluation for antitumor activity. This study provides insights into the compound's efficacy against certain cancer cell lines, alongside molecular docking and density functional theory (DFT) analysis to understand their interaction with biological targets (Fahim et al., 2019).

pH-Sensing Application

Research on pyrimidine-phthalimide derivatives illustrates their design for pH-sensing applications. The study showcases the synthesis of compounds exhibiting solid-state fluorescence and solvatochromism, emphasizing their utility in developing colorimetric pH sensors and logic gates (Yan et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-9-12(10(2)18-13(17-9)20(3)4)19-11(21)8-22-14-15-6-5-7-16-14/h5-7H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWXSYVRGGLQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.